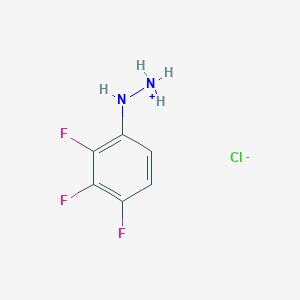

(2,3,4-Trifluoroanilino)azanium;chloride

Beschreibung

(2,3,4-Trifluoroanilino)azanium;chloride is an ammonium chloride derivative where the ammonium ion is substituted with a 2,3,4-trifluoroanilino group. For instance, describes a compound with a 2,3,4-trifluoroanilino group attached to a tetrazole-prop-enenitrile scaffold, highlighting the prevalence of this substitution pattern in bioactive intermediates .

Eigenschaften

IUPAC Name |

(2,3,4-trifluoroanilino)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-3-1-2-4(11-10)6(9)5(3)8;/h1-2,11H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZTZWBIOGCORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N[NH3+])F)F)F.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The position and number of fluorine atoms on the aniline ring significantly influence physicochemical properties:

- Fluorine Effects: The 2,3,4-trifluoro substitution enhances electron-withdrawing character, increasing the ammonium group’s acidity compared to mono- or di-fluoro analogs. This may improve binding in receptor-ligand interactions .

Physicochemical Properties

- Solubility: Fluorinated ammonium salts generally exhibit lower solubility in nonpolar solvents due to increased polarity. For example, trimethyl(prop-2-enyl)azanium chloride () is hygroscopic and water-soluble, a trait likely shared by the target compound .

- Thermal Stability : Benzoxonium chloride () decomposes at high temperatures (>200°C), a behavior expected for fluorinated azanium salts due to strong C-F bonds .

Key Research Findings

- Substituent Impact : Fluorine at the 2,3,4-positions enhances electrophilicity, critical for nucleophilic substitution reactions in triazine derivatives () .

- Synthetic Challenges : Steric hindrance from 2,3,4-trifluoro substitution may complicate purification, as seen in triazine syntheses requiring recrystallization () .

- Toxicity Considerations : Chloroaniline derivatives () are associated with environmental persistence, necessitating careful handling of fluorinated analogs .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The primary industrial route involves aminating 1,2,3,4-tetrafluorobenzene under high-pressure conditions. This method leverages surplus tetrafluorobenzene generated during pentafluorobenzene production, enhancing cost efficiency.

Key Steps :

-

Reactant Assembly : Combine 1,2,3,4-tetrafluorobenzene with a solvent (propylene glycol or triethylamine) and catalyst (copper powder) in an autoclave.

-

Ammonia Introduction : Liquid ammonia is added under nitrogen purging to eliminate oxygen.

-

High-Temperature Reaction : Heat the mixture to 180–250°C for 36–72 hours, facilitating nucleophilic aromatic substitution (NAS) where ammonia replaces a fluorine atom.

-

Workup : After cooling, sodium hydroxide is added to neutralize excess ammonia, followed by solvent extraction and distillation to isolate 2,3,4-trifluoroaniline.

Representative Data :

| Starting Material | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1,2,3,4-Tetrafluorobenzene | Propylene glycol | Cu powder | 220 | 48 | 91 |

| 1,2,3,4-Tetrafluorobenzene | Triethylamine | Cu powder | 200 | 60 | 89 |

Advantages Over Traditional Routes

Prior methods used ortho-dichlorobenzene as a starting material, requiring multistep nitration, fluorination, and reduction sequences. The tetrafluorobenzene route reduces steps, improves yield (91% vs. 65–75% in traditional methods), and minimizes hazardous waste.

Hydrochloride Salt Formation

Protonation of 2,3,4-Trifluoroaniline

The free base 2,3,4-trifluoroaniline is converted to its hydrochloride salt via acid-base reaction:

Procedure :

-

Dissolve 2,3,4-trifluoroaniline in anhydrous ether or ethanol.

-

Introduce hydrogen chloride gas or concentrated HCl dropwise under ice cooling.

-

Filter the precipitated hydrochloride salt and dry under vacuum.

Critical Parameters :

-

Solvent Choice : Ethanol ensures solubility and prevents side reactions.

-

Temperature Control : Maintaining 0–5°C minimizes decomposition.

-

Purity : Input aniline must exceed 99.5% to avoid contaminant co-precipitation.

Alternative Synthetic Pathways

Bromobenzene Amination

While less common, 5-bromo-1,2,3-trifluorobenzene can undergo amination under catalytic conditions. A copper(I) oxide-bipyridine system in ammonia at 160°C achieves 95% yield for analogous 3,4,5-trifluoroaniline. Adapting this to 2,3,4-trifluoroaniline would require isomer-specific brominated precursors, which are synthetically challenging.

Industrial-Scale Optimization

Q & A

Q. Methodological Considerations :

- Reagent Ratios : Stoichiometric excess of HCl (1.2–1.5 eq.) minimizes side products like unprotonated intermediates.

- Temperature Control : Elevated temperatures accelerate reaction kinetics but may degrade sensitive functional groups.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or HPLC (C18 column, aqueous buffer) resolves impurities.

How can spectroscopic and crystallographic methods resolve structural ambiguities in (2,3,4-Trifluoroanilino)azanium;chloride?

Basic Research Question

Spectroscopy :

- ¹H/¹³C NMR : The trifluoroanilino moiety shows distinct aromatic proton signals (δ 6.8–7.2 ppm) and NH₃⁺ resonance (δ 5.5–6.0 ppm). Fluorine substituents deshield adjacent carbons, observable in ¹⁹F NMR (δ -110 to -120 ppm) .

- IR : N–H stretches (3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) confirm functional groups.

Crystallography :

Single-crystal X-ray diffraction (SHELXL ) resolves the chloride counterion’s position and hydrogen-bonding network. Lattice parameters (e.g., monoclinic system, space group P2₁) are refined using high-resolution data (R-factor < 0.05) .

What experimental strategies address contradictions in biological activity data for fluorinated anilinium compounds?

Advanced Research Question

Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variability) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-Response Replication : Test multiple concentrations (1 nM–100 µM) across ≥3 independent trials.

- Impurity Profiling : LC-MS identifies byproducts (e.g., dehalogenated derivatives) that may antagonize activity .

- Cell Line Validation : Compare results in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to assess tissue-specific effects.

Q. Example Workflow :

Synthesize batches with ≥98% purity (HPLC-UV).

Screen against Staphylococcus aureus (MIC assay) and MCF-7 breast cancer cells (MTT assay).

Cross-validate with computational docking (e.g., AutoDock Vina) to predict target binding .

How does the trifluoro substitution pattern influence electronic properties and reactivity?

Advanced Research Question

The 2,3,4-trifluoro configuration induces strong electron-withdrawing effects, altering:

- pKa : Protonation of the anilino group (NH₃⁺) is stabilized, reducing basicity (predicted pKa ~3.5 vs. ~4.8 for non-fluorinated analogs) .

- Reactivity : Fluorine directs electrophilic substitution to the para position. DFT calculations (B3LYP/6-31G*) show enhanced charge density at the NH₃⁺ group, favoring hydrogen bonding with biological targets .

Q. Experimental Validation :

- Cyclic voltammetry reveals oxidation peaks at +0.8 V (vs. Ag/AgCl), correlating with fluorine’s electron-withdrawing capacity.

- Solubility studies in DMSO/water mixtures show logP ~1.2, indicating moderate hydrophilicity.

What computational models predict the compound’s interaction with enzymatic targets (e.g., kinases or synthases)?

Advanced Research Question

Molecular dynamics (MD) simulations and QSAR models elucidate binding modes. For example:

- Docking Studies : The NH₃⁺ group forms salt bridges with Asp/Glu residues in E. coli dihydrofolate reductase (PDB: 1RX2).

- Free Energy Perturbation (FEP) : Predicts binding affinity (ΔG) changes upon fluorine substitution .

Q. Protocol :

Prepare protein structures (PDB) with protonation states adjusted to pH 7.2.

Parameterize ligands using GAFF2 force fields.

Run 100 ns MD simulations (NAMD/GROMACS) to assess stability.

How can crystallographic twinning or disorder be resolved in structural studies of this compound?

Advanced Research Question

High-resolution data (d-spacing < 0.8 Å) and SHELXD are critical for resolving disorder:

- Twinning Detection : Check for non-integer R-values or abnormal intensity statistics.

- Refinement : Use TLS (translation-libration-screw) models to account for anisotropic motion.

Case Study :

A monoclinic crystal (space group C2/c) with Z’=2 showed disorder in the chloride ion. Partial occupancy refinement (SHELXL) resolved two chloride positions (occupancy 0.6/0.4) .

Comparative Table: Key Synthetic Methods and Outcomes

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| HCl Condensation | 70°C, 24h, EtOH/H₂O | 78 | 95 | |

| Nucleophilic Substitution | RT, 48h, CH₃CN | 65 | 90 | |

| Microwave-Assisted | 100°C, 1h, DMF | 85 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.